molecular formula C7H9ClN2 B3249676 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride CAS No. 1956306-76-5

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

Cat. No.: B3249676
CAS No.: 1956306-76-5
M. Wt: 156.61 g/mol
InChI Key: FWQBHPJYAYEVRR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine and is known for its unique structure, which includes a fused pyrrolo and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is unique due to its specific ring fusion and substitution pattern. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQBHPJYAYEVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

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